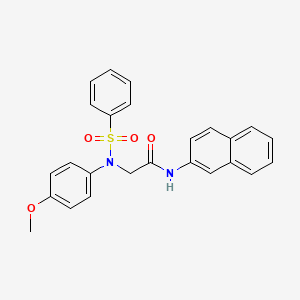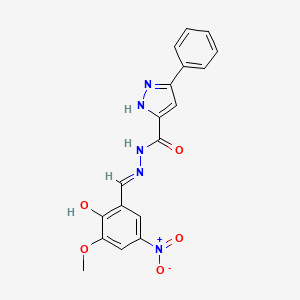
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH by MNPG has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Mécanisme D'action
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH by N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide leads to an increase in endocannabinoid levels, which can have therapeutic effects.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. Inhibition of FAAH by N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide leads to an increase in endocannabinoid levels, which can have anti-inflammatory, analgesic, and anxiolytic effects. Additionally, N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential applications in the treatment of addiction and substance abuse.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological processes. However, N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is not suitable for use in human studies due to its potential toxicity and lack of selectivity for FAAH over other enzymes.
Orientations Futures
There are a number of future directions for research on N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective FAAH inhibitors with fewer off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in the treatment of addiction and substance abuse. Finally, there is a need for further research on the safety and toxicity of N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in animal models.
Méthodes De Synthèse
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-naphthylamine with 4-methoxybenzoyl chloride to form N-(4-methoxybenzoyl)-2-naphthylamine. This intermediate is then reacted with phenylsulfonyl chloride to form N-(4-methoxybenzoyl)-N-(phenylsulfonyl)-2-naphthylamine. The final step involves the reaction of this intermediate with glycine methyl ester to form N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential applications in the treatment of addiction and substance abuse.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-31-23-15-13-22(14-16-23)27(32(29,30)24-9-3-2-4-10-24)18-25(28)26-21-12-11-19-7-5-6-8-20(19)17-21/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNWQDEICILHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![(3R*,4R*)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6011669.png)
![7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6011670.png)
![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)

![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)

![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)
![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B6011745.png)
![1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)